Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized benzothiophene derivative characterized by:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core with a 6-methyl substituent.
- A 4-chlorobenzoylamino group at position 2.
- An ethyl carboxylate moiety at position 3.
Structural confirmation likely employs NMR, HRMS (as demonstrated in ), and crystallographic tools like SHELX or WinGX ().
Properties
CAS No. |
76981-84-5 |
|---|---|
Molecular Formula |
C19H20ClNO3S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO3S/c1-3-24-19(23)16-14-9-4-11(2)10-15(14)25-18(16)21-17(22)12-5-7-13(20)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,22) |
InChI Key |
UYBHLDGVNHSDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Urea vs. Amide Linkage : The carbamoyl group in introduces a urea linkage, which may increase hydrogen-bonding capacity compared to the target’s amide group, affecting solubility and crystal packing () .
- Hydroxyphenyl Substituent : The analog in contains a 4-hydroxyphenyl group, enabling hydrogen bonding and altering hydrophilicity, which could influence bioavailability .
Crystallographic and Analytical Tools
Structural elucidation of such compounds relies on:
Biological Activity
Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The molecular formula of this compound is with a molecular weight of approximately 241.67 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 396ºC at 760 mmHg |
| Melting Point | 118-120ºC |
| Density | 1.241 g/cm³ |
| Flash Point | 193.3ºC |
| LogP | 2.0238 |
These properties suggest a moderate hydrophobic character which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives of benzo[b]thiophene have shown varying degrees of activity against Staphylococcus aureus strains. The structure-activity relationship (SAR) indicates that the presence of chlorine atoms and the overall hydrophobicity significantly affect antimicrobial efficacy .
Case Study: Antistaphylococcal Activity
A study evaluated several benzo[b]thiophene derivatives for their minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). The most active compound exhibited an MIC of 4 µg/mL against multiple strains, while others showed no activity at concentrations up to 256 µg/mL . This suggests that modifications to the benzothiophene core can enhance antibacterial properties.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using human adenocarcinomic alveolar basal epithelial cells (A549). Results indicated no significant cytotoxicity at concentrations up to 128 µg/mL, which is considerably higher than the observed MIC for antimicrobial activity . This profile suggests a favorable therapeutic index for further development as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses indicate that the compound can effectively interact with protein targets involved in bacterial resistance mechanisms. The docking scores suggest that structural modifications could further enhance binding affinity and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
